molecular formula C11H18Cl2N2O B157545 1-(4-Methoxyphenyl)piperazine dihydrochloride CAS No. 38869-47-5

1-(4-Methoxyphenyl)piperazine dihydrochloride

Cat. No. B157545
CAS RN: 38869-47-5
M. Wt: 228.72 g/mol
InChI Key: MMXANKLJIHSIQH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)piperazine dihydrochloride is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4-methylenedioxymethamphetamine .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(4-Methoxyphenyl)piperazine dihydrochloride, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-(4-Methoxyphenyl)piperazine dihydrochloride is C11H16N2O · 2HCl . Its average mass is 265.179 Da and its monoisotopic mass is 264.079620 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methoxyphenyl)piperazine dihydrochloride include a melting point of 240 °C (dec.) (lit.) . The compound is a technical grade with an assay of 90% .

Scientific Research Applications

1-(4-Methoxyphenyl)piperazine dihydrochloride: A Comprehensive Analysis of Scientific Research Applications: 1-(4-Methoxyphenyl)piperazine dihydrochloride is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis. It’s utilized in the synthesis of various heterocyclic compounds, including piperazines, which are valuable in creating a wide range of pharmaceuticals . Recent advances have expanded the substrate scope, allowing for the functionalization at the C2 position and leading to a facile synthesis of α-heteroarylated piperazines .

Pharmaceuticals

As an intermediate in pharmaceuticals, 1-(4-Methoxyphenyl)piperazine dihydrochloride is involved in the creation of drugs with euphoric and stimulant properties comparable to those produced by amphetamine. It’s assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties similar to 3,4-methylenedioxymethamphetamine .

Mechanism of Action

Target of Action

1-(4-Methoxyphenyl)piperazine dihydrochloride is a piperazine derivative . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . This suggests that its primary targets are likely to be the serotonin and dopamine receptors in the brain.

Mode of Action

The compound interacts with its targets, the serotonin and dopamine receptors, by binding to these receptors and exerting an antagonistic effect . This means it prevents the normal neurotransmitters (serotonin and dopamine) from binding to these receptors, thereby inhibiting their normal function.

Result of Action

The result of 1-(4-Methoxyphenyl)piperazine dihydrochloride’s action would be a change in the normal functioning of the serotonin and dopamine systems due to its antagonistic effect . This could lead to alterations in mood, sleep, appetite, and other physiological processes regulated by these neurotransmitters.

Safety and Hazards

The safety data sheet for 1-(4-Methoxyphenyl)piperazine dihydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

Piperazine-based compounds, including 1-(4-Methoxyphenyl)piperazine dihydrochloride, are gaining more attention in today’s research as the piperazine nucleus is found in many biologically active compounds . This suggests that future research may continue to explore the properties and potential applications of these compounds.

properties

IUPAC Name

1-(4-methoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXANKLJIHSIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348623
Record name 1-(4-Methoxyphenyl)-piperazine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)piperazine dihydrochloride

CAS RN

38869-47-5
Record name 1-(4-Methoxyphenyl)-piperazine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)piperazine-1,4-diylium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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